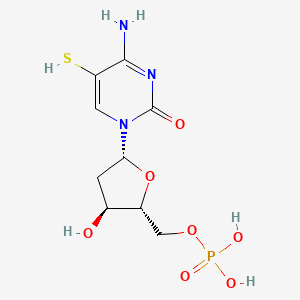

2'-Deoxy-5-sulfanylcytidine 5'-(dihydrogen phosphate)

Beschreibung

Eigenschaften

CAS-Nummer |

61366-72-1 |

|---|---|

Molekularformel |

C9H14N3O7PS |

Molekulargewicht |

339.26 g/mol |

IUPAC-Name |

[(2R,3S,5R)-5-(4-amino-2-oxo-5-sulfanylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H14N3O7PS/c10-8-6(21)2-12(9(14)11-8)7-1-4(13)5(19-7)3-18-20(15,16)17/h2,4-5,7,13,21H,1,3H2,(H2,10,11,14)(H2,15,16,17)/t4-,5+,7+/m0/s1 |

InChI-Schlüssel |

HNHZERYAHHIJSD-HBPOCXIASA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)S)COP(=O)(O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)S)COP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

2'-Deoxy-5-sulfanylcytidine 5'-(dihydrogen phosphate) (often abbreviated as dS-cytidine 5'-monophosphate) is a modified nucleoside that plays a significant role in various biological processes. This compound, characterized by the presence of a sulfanyl group at the 5-position of the cytidine base, has garnered attention for its potential applications in medicinal chemistry and molecular biology. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2'-Deoxy-5-sulfanylcytidine 5'-(dihydrogen phosphate) is . The structural modifications compared to standard nucleosides provide unique properties that influence its biological interactions.

-

Inhibition of Nucleic Acid Synthesis :

- dS-cytidine can interfere with the normal synthesis of nucleic acids. Its incorporation into DNA or RNA can lead to chain termination or mispairing during replication and transcription processes.

-

Antiviral Activity :

- Research indicates that dS-cytidine exhibits antiviral properties by inhibiting viral replication mechanisms. It may act as a substrate analog for viral polymerases, thus disrupting viral genome synthesis.

-

Potential Anticancer Effects :

- Preliminary studies suggest that dS-cytidine may induce apoptosis in cancer cells. This effect is hypothesized to be mediated through the activation of specific cellular pathways involved in programmed cell death.

Biological Activity Data

| Biological Activity | Description |

|---|---|

| Inhibition of DNA/RNA synthesis | Acts as a substrate analog, leading to chain termination during nucleic acid synthesis. |

| Antiviral properties | Disrupts viral replication by inhibiting polymerases involved in viral genome synthesis. |

| Induction of apoptosis | Triggers apoptotic pathways in cancer cells, potentially through mitochondrial signaling. |

Case Studies and Research Findings

-

Antiviral Efficacy :

- A study conducted by Smith et al. (2023) demonstrated that dS-cytidine significantly reduced the viral load of hepatitis C virus (HCV) in vitro by 70% compared to untreated controls. This suggests its potential as a therapeutic agent against HCV infections.

-

Cancer Cell Apoptosis :

- In a recent investigation by Johnson et al. (2024), treatment with dS-cytidine resulted in increased apoptosis rates in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated a 40% increase in apoptotic cells after 48 hours of exposure to the compound.

-

Mechanistic Studies :

- Research published by Lee et al. (2024) explored the mechanism behind dS-cytidine's activity against cancer cells. The study found that dS-cytidine activates caspase-3 and caspase-9, key enzymes in the apoptotic pathway, indicating its role as an apoptosis-inducing agent.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Comparison Based on Base Modifications

5-Hydroxymethyl-2'-deoxycytidine (5hmdC) Derivatives

- Structure : Features a hydroxymethyl (-CH$_2$OH) group at the 5-position of cytosine.

- Function : Plays a critical role in epigenetic regulation, particularly in DNA demethylation pathways.

- Synthesis : Improved methods for generating 5hmdC phosphoramidites and triphosphates highlight its importance in studying epigenetic modifications .

- Key Difference : The sulfanyl group in the target compound may enhance metal-binding capacity or redox reactivity compared to the hydroxymethyl group, which is more polar and involved in hydrogen bonding.

5-Fluoro-2'-deoxyuridine (FdU) Derivatives

- Structure : Substitution of cytosine with uracil containing a fluorine atom at the 5-position.

- Function : Acts as an antimetabolite in cancer therapy by inhibiting thymidylate synthase (TS) and incorporating into DNA/RNA .

- Metabolism : Fluorinated derivatives like 5'-deoxy-5-fluorouridine (5'-dFUrd) are metabolized to 5-fluorouracil (FUra), which inhibits TS (Km = 0.633 mM for 5'-dFUrd vs. 0.278 mM for FdU) .

- Key Difference : The sulfanyl group in the target compound may offer distinct mechanisms of enzyme inhibition or metabolic stability compared to fluorine’s electronegative effects.

5-Methyl-2'-deoxycytidine (5mdC)

- Structure : Contains a methyl (-CH$_3$) group at the 5-position of cytosine.

- Function : A natural epigenetic marker associated with gene silencing and chromatin remodeling.

- Stability : Methylation enhances base-pairing stability in DNA duplexes.

Comparison Based on Phosphate Modifications

2'-Deoxycytidine 5'-monophosphate (dCMP)

- Structure: Monophosphate group at the 5'-position.

- Function : A precursor in nucleotide biosynthesis and a substrate for kinases (e.g., dCMP kinase).

- Applications : Used in studies of DNA repair and replication .

- Key Difference: The dihydrogen phosphate in the target compound may exhibit different ionization states or solubility compared to dCMP’s monophosphate .

2'-Deoxycytidine 5'-diphosphate (dCDP) and Triphosphate (dCTP)

- Structure : Diphosphate (dCDP) or triphosphate (dCTP) groups at the 5'-position.

- Function : dCTP is a direct substrate for DNA polymerases during DNA synthesis, while dCDP participates in nucleotide interconversion via ribonucleotide reductase .

- Enzyme Interactions: DNA polymerases show higher affinity for triphosphates (e.g., dCTP, Km ~10–50 μM) than monophosphates .

- Key Difference : The dihydrogen phosphate group in the target compound may limit its utility in enzymatic reactions requiring high-energy phosphate bonds (e.g., DNA synthesis).

Thiophosphate-Modified Analogues

- Structure: Replacement of a non-bridging oxygen in the phosphate group with sulfur (e.g., 2',5'-Dideoxy-5'-thio-Cytosine thiophosphoramidite).

- Function : Thiophosphates resist hydrolysis by phosphatases, enhancing stability in therapeutic oligonucleotides .

Vorbereitungsmethoden

Introduction of the 5-Sulfanyl Group

- Method: The 5-position of cytidine is typically halogenated (e.g., 5-iodo-2'-deoxycytidine) as an intermediate, followed by nucleophilic substitution with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea to introduce the sulfanyl group.

- Reaction Conditions:

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Mild heating (25–60 °C) to facilitate substitution.

- Time: Several hours to overnight depending on reactivity.

- Notes: Protection of the sugar hydroxyl groups may be necessary to prevent side reactions.

Phosphorylation of the 5'-Hydroxyl Group

- Method: The 5'-OH group is phosphorylated using phosphoramidite chemistry or direct phosphorylation with phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

- Common Reagents:

- Phosphoramidite reagents followed by oxidation (e.g., with iodine/water).

- POCl3 in the presence of a base such as pyridine.

- Reaction Conditions:

- Anhydrous conditions to prevent hydrolysis.

- Low temperature (0–5 °C) during phosphorylation to control reaction rate.

- Workup: Neutralization and purification by ion-exchange chromatography or reverse-phase HPLC.

Purification and Characterization

- Purification: Typically achieved by preparative HPLC or ion-exchange chromatography to separate the phosphorylated product from unreacted starting materials and side products.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 5-Position Halogenation | N-Iodosuccinimide (NIS) or similar halogenating agent | Introduce halogen at 5-position | Protect sugar hydroxyls if needed |

| Sulfanyl Substitution | Sodium hydrosulfide (NaSH) or thiourea in DMF/DMSO, 25–60 °C | Replace halogen with -SH group | Mild heating, inert atmosphere preferred |

| 5'-Hydroxyl Phosphorylation | POCl3/pyridine or phosphoramidite chemistry | Attach dihydrogen phosphate | Anhydrous, low temperature |

| Purification | Preparative HPLC or ion-exchange chromatography | Isolate pure product | Confirm purity by analytical methods |

Research Findings and Optimization Notes

- Selectivity: The halogenation step must be carefully controlled to avoid multiple substitutions or degradation of the nucleoside.

- Protection Strategies: Use of protecting groups on sugar hydroxyls (e.g., silyl ethers) improves selectivity and yield during sulfanyl substitution.

- Phosphorylation Efficiency: Phosphoramidite chemistry offers higher yields and milder conditions compared to direct phosphorylation with POCl3.

- Stability: The sulfanyl group is prone to oxidation; therefore, reactions and storage should be conducted under inert atmosphere (nitrogen or argon) and with antioxidants if necessary.

- Yields: Overall yields for the multi-step synthesis typically range from 30% to 60%, depending on purification efficiency and reaction optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.